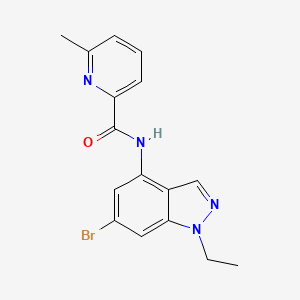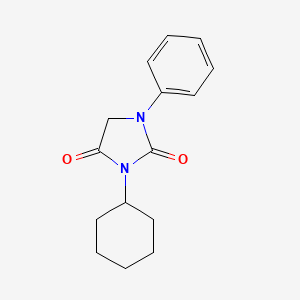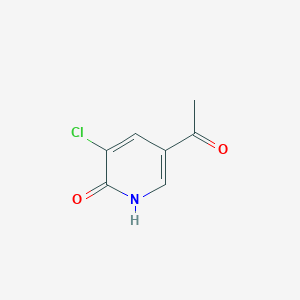
N-(6-bromo-1-ethylindazol-4-yl)-6-methylpyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-bromo-1-ethylindazol-4-yl)-6-methylpyridine-2-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a bromine atom at the 6th position of the indazole ring, an ethyl group at the 1st position, and a carboxamide group attached to a 6-methylpyridine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo-1-ethylindazol-4-yl)-6-methylpyridine-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Bromination: The starting material, 1-ethylindazole, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6th position.
Coupling Reaction: The brominated intermediate is then subjected to a coupling reaction with 6-methylpyridine-2-carboxylic acid or its derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using ammonia or an amine derivative under appropriate reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-bromo-1-ethylindazol-4-yl)-6-methylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: The bromine atom in the indazole ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
N-(6-bromo-1-ethylindazol-4-yl)-6-methylpyridine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Material Science: It is explored for its use in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and molecular pathways.
Mecanismo De Acción
The mechanism of action of N-(6-bromo-1-ethylindazol-4-yl)-6-methylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. Detailed studies on its mechanism of action are essential to understand its therapeutic potential and optimize its efficacy.
Comparación Con Compuestos Similares
Similar Compounds
N-(6-chloro-1-ethylindazol-4-yl)-6-methylpyridine-2-carboxamide: Similar structure with a chlorine atom instead of bromine.
N-(6-fluoro-1-ethylindazol-4-yl)-6-methylpyridine-2-carboxamide: Similar structure with a fluorine atom
Propiedades
Fórmula molecular |
C16H15BrN4O |
|---|---|
Peso molecular |
359.22 g/mol |
Nombre IUPAC |
N-(6-bromo-1-ethylindazol-4-yl)-6-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C16H15BrN4O/c1-3-21-15-8-11(17)7-14(12(15)9-18-21)20-16(22)13-6-4-5-10(2)19-13/h4-9H,3H2,1-2H3,(H,20,22) |
Clave InChI |
ZOKRJWCPPGUPEC-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CC(=CC(=C2C=N1)NC(=O)C3=CC=CC(=N3)C)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[(3-Furanylcarbonyl)amino]cyclohexanecarboxylic acid](/img/structure/B8703239.png)


![8-Fluoro-4-[2-(4-methylphenyl)ethoxy]quinoline](/img/structure/B8703270.png)

